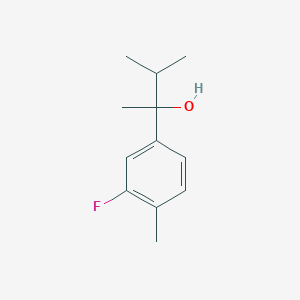

2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol

Description

2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a branched butan-2-ol backbone substituted with a 3-fluoro-4-methylphenyl group at position 2 and a methyl group at position 3. The 3-fluoro-4-methylphenyl moiety is recurrent in medicinal chemistry (e.g., heterocyclic systems in and ), suggesting roles in bioactivity due to its electronic and steric effects .

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-8(2)12(4,14)10-6-5-9(3)11(13)7-10/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBXIPKGPZQCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C(C)C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydroboration-oxidation of an appropriate alkene precursor . This process involves the addition of a borane reagent to the alkene, followed by oxidation to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

Reduction: The aromatic ring can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a fully hydrogenated aromatic ring.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the tertiary alcohol group can participate in hydrogen bonding and other interactions. These properties can influence the compound’s biological activity and efficacy in various applications .

Comparison with Similar Compounds

2-(3-Chloro-4-fluorophenyl)butan-2-ol

Key Differences :

- Substituents : The chloro (Cl) and fluoro (F) groups on the phenyl ring (vs. fluoro and methyl in the target compound).

- Molecular Weight : 202.65 g/mol (C₁₀H₁₂ClFO) vs. estimated ~194.2 g/mol for the target compound (C₁₂H₁₅FO, assuming methyl replaces Cl) .

- Lipophilicity: Replacing Cl with methyl increases hydrophobicity (logP ~2.8 for Cl analog vs.

- Reactivity : Cl is more electronegative, favoring nucleophilic substitution, whereas the methyl group may stabilize the aromatic ring via electron donation.

Research Implications :

2-Fluorophenol

Key Differences :

- Structure: Simpler phenol derivative (C₆H₅FOH) lacking the branched alcohol and methyl substituents .

- Acidity: Phenolic -OH (pKa ~8.3) is significantly more acidic than tertiary alcohols (pKa ~16–18), impacting solubility and hydrogen-bonding capacity.

- Applications: 2-Fluorophenol is used in polymer synthesis, whereas tertiary alcohols like the target compound may serve as intermediates in drug design.

Research Findings :

- The target compound’s tertiary alcohol group likely reduces metabolic oxidation compared to phenol derivatives, extending half-life in biological systems .

Pyrido-Pyrimidinone Derivatives ()

Key Differences :

- Core Structure: The 3-fluoro-4-methylphenyl group is integrated into a pyrido-pyrimidinone scaffold (e.g., 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) .

- Functionality : The heterocyclic system enables π-π stacking and hydrogen bonding in drug-receptor interactions, unlike the aliphatic alcohol in the target compound.

Research Implications :

Amine Derivatives ()

Key Differences :

Research Findings :

- Amine derivatives are often bioactive (e.g., antimicrobials), while alcohols like the target compound may require derivatization (e.g., esterification) for enhanced activity .

Biological Activity

2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorinated aromatic substituent and a secondary alcohol functional group. These characteristics potentially enhance its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol is . The presence of the fluorine atom and the hydroxyl group allows for diverse interactions with biological targets, influencing both its chemical reactivity and biological efficacy.

The mechanism of action for this compound involves several pathways:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, which may alter their structure and function.

- Electronegativity of Fluorine : The fluorine atom's high electronegativity can enhance binding affinity to certain receptors and enzymes, potentially leading to increased biological activity.

Biological Activities

Research indicates that 2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol exhibits various biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential neuroprotective properties. This makes it a candidate for further investigation in treating neurological disorders.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have indicated its effectiveness against several cancer cell lines, including:

Data Table: Biological Activity Overview

Case Studies

- Neuroprotective Study : A study exploring the neuroprotective effects of 2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol found that it could enhance neuronal survival under stress conditions, suggesting a mechanism involving modulation of neurotransmitter release and receptor activity.

- Cancer Cell Line Evaluation : In a comparative study against known anticancer agents, this compound demonstrated significant cytotoxicity towards MCF-7 cells with an IC50 value indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspases, similar to established chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.